REACTION_CXSMILES
|
[CH3:1][N:2]([Si](C)(C)C)[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].C(Cl)(Cl)Cl.C(Cl)Cl.I[Si](C)(C)C>C(#N)C>[CH3:1][N:2]([C:3]([C:4]([F:7])([F:6])[F:5])=[O:8])[C:3]([C:4]([F:7])([F:6])[F:5])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
trimethylsilyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile
|
Type
|
ADDITION
|
Details
|
A small amount of tetrahydrofuran (THF) is introduced
|
Type
|
CUSTOM
|
Details
|
The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |